Sinensetin-d3
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Overview
Description
Sinensetin-d3 is a deuterated form of sinensetin, a polymethoxylated flavonoid found in Orthosiphon aristatus var. aristatus and several citrus fruits . Sinensetin is known for its strong anticancer activities and a variety of other pharmacological benefits . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of sinensetin due to the presence of deuterium atoms which can provide more detailed insights.
Mechanism of Action
Target of Action
Sinensetin-d3, a plant-derived polymethoxylated flavonoid, is found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits .
Mode of Action
This compound interacts with its targets, such as P-gp, by binding competitively and noncompetitively, blocking the substrate transportation . This interaction can lead to changes in the cellular environment, potentially enhancing the efficacy of other drugs by preventing their expulsion from the cells .
Biochemical Pathways
This compound has been shown to affect several biochemical pathways. For instance, it has been found to suppress Txnip/NLRP3/Caspase-1/GSDMD signaling-mediated inflammatory responses and pyroptosis . This pathway is involved in inflammation and cell death, suggesting that this compound may have anti-inflammatory and protective effects on cells .
Pharmacokinetics
It has been suggested that more in vivo studies in various animal models, including pharmacokinetic, pharmacodynamic, and bioavailability studies, are required to assess its efficacy and safety .
Result of Action
The results of this compound’s action are varied and depend on the context. In vitro and in vivo studies have shown that it possesses strong anticancer activities and a wide range of pharmacological activities such as anti-inflammatory, antioxidant, antimicrobial, anti-obesity, anti-dementia, and vasorelaxant activities . These effects are likely the result of its interactions with its targets and its impact on various biochemical pathways .
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. It’s worth noting that this compound is found in various plants and fruits, suggesting that it is stable in a range of natural environments
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sinensetin-d3 involves the introduction of deuterium atoms into the sinensetin molecule. One common method is the catalytic hydrogenation of sinensetin in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sinensetin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Sinensetin-d3 has a wide range of scientific research applications:
Chemistry: Used to study the chemical properties and reactivity of sinensetin.
Biology: Employed in metabolic studies to understand the biological pathways involving sinensetin.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals
Properties
CAS No. |
1438399-79-1 |
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Molecular Formula |
C20H20O7 |
Molecular Weight |
375.391 |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |
InChI Key |
LKMNXYDUQXAUCZ-GKOSEXJESA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Synonyms |
2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one-d3; 3’,4’,5,6,7-Pentamethoxyflavone-d3; 5,6,7,3’,4’-Pentamethoxyflavone-d3; Pedalitin-d3 Permethyl Ether; |
Origin of Product |
United States |
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